
3-Fluoro-5-(pentafluorosulfur)phénol
Vue d'ensemble
Description
3-Fluoro-5-(pentafluorosulfur)phenol, also known as FsfOH, is a synthetic compound that belongs to the class of phenols. It has a CAS Number of 1240257-72-0 and a molecular weight of 238.15 . The IUPAC name is 3-fluoro-5-(pentafluoro-lambda~6~-sulfanyl)phenol .
Synthesis Analysis
FsfOH was first synthesized in 1985 by reacting a fluorinated phenylmagnesium bromide with sulfur tetrafluoride. It can also be prepared by other methods, such as direct fluorination of 1,2-bis(3-nitrophenyl)disulfane .Molecular Structure Analysis
The molecular formula of 3-Fluoro-5-(pentafluorosulfur)phenol is C6H4F6OS . The InChI code is 1S/C6H4F6OS/c7-4-1-5(13)3-6(2-4)14(8,9,10,11)12/h1-3,13H .Applications De Recherche Scientifique
Électronique : Matériaux diélectriques
Les propriétés électroniques du 3-Fluoro-5-(pentafluorosulfur)phénol en font un candidat potentiel pour le développement de matériaux diélectriques dans l’industrie électronique. Ces matériaux sont essentiels à la fabrication de condensateurs, de transistors et d’autres composants électroniques. La capacité du composé à résister à des températures élevées et à la dégradation chimique pourrait conduire à des appareils électroniques plus durables et fiables.
Ces applications mettent en évidence la polyvalence et le potentiel du This compound en recherche scientifique. Bien que des informations spécifiques sur la synthèse ou les réactions de ce composé ne soient pas facilement disponibles , les propriétés générales des composés aromatiques fluorés avec des liaisons soufrées suggèrent un large éventail de possibilités pour l’exploration et l’innovation futures.
Mécanisme D'action
Target of Action
The primary targets of 3-Fluoro-5-(pentafluorosulfur)phenol are currently unknown . This compound is a synthetic molecule containing a phenol group (a benzene ring with an attached hydroxyl group) with fluorine and a pentafluorosulfur substituent.
Mode of Action
The presence of fluorine atoms can alter the electronic properties of the molecule compared to a non-fluorinated analog. Additionally, the hydroxyl group (-OH) attached to the aromatic ring can participate in hydrogen bonding with other molecules, influencing the compound’s interactions with its surroundings.
Analyse Biochimique
Biochemical Properties
3-Fluoro-5-(pentafluorosulfur)phenol plays a significant role in biochemical reactions due to its unique structure. The presence of fluorine atoms can alter the electronic properties of the molecule, influencing its interactions with enzymes, proteins, and other biomolecules. The hydroxyl group attached to the aromatic ring can participate in hydrogen bonding, affecting the compound’s interactions with its surroundings.
Cellular Effects
The effects of 3-Fluoro-5-(pentafluorosulfur)phenol on various types of cells and cellular processes are not extensively studied. Fluorinated aromatic compounds are generally known to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The presence of fluorine atoms can impact the compound’s ability to penetrate cell membranes and interact with intracellular targets
Molecular Mechanism
The molecular mechanism of 3-Fluoro-5-(pentafluorosulfur)phenol involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The sulfur atom bonded to the aromatic ring via a single bond (sulfanyl group) and the attached fluorine atoms create a pentafluorosulfur group, which can alter the electronic properties of the molecule and influence its interactions with enzymes and proteins. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s molecular interactions.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Fluoro-5-(pentafluorosulfur)phenol in laboratory settings are crucial for understanding its long-term effects on cellular function. Limited information is available on the temporal effects of this compound, but similar fluorinated aromatic compounds are known to exhibit stability under ambient conditions
Dosage Effects in Animal Models
The effects of 3-Fluoro-5-(pentafluorosulfur)phenol at different dosages in animal models are not well-documented. It is essential to study the threshold effects and potential toxic or adverse effects at high doses to understand the compound’s safety profile. Similar fluorinated compounds have shown varying effects depending on the dosage, and it is likely that 3-Fluoro-5-(pentafluorosulfur)phenol would exhibit similar behavior .
Metabolic Pathways
The metabolic pathways involving 3-Fluoro-5-(pentafluorosulfur)phenol are not well-characterized. Fluorinated aromatic compounds are generally metabolized through pathways involving enzymes such as cytochrome P450 These enzymes can catalyze the oxidation of the compound, leading to the formation of various metabolites
Transport and Distribution
The transport and distribution of 3-Fluoro-5-(pentafluorosulfur)phenol within cells and tissues are influenced by its chemical structure. The presence of fluorine atoms can affect the compound’s ability to penetrate cell membranes and interact with transporters or binding proteins
Subcellular Localization
Similar compounds are known to localize to specific cellular compartments or organelles based on their chemical properties The presence of targeting signals or post-translational modifications may direct 3-Fluoro-5-(pentafluorosulfur)phenol to specific subcellular locations, influencing its activity and function
Propriétés
IUPAC Name |
3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F6OS/c7-4-1-5(13)3-6(2-4)14(8,9,10,11)12/h1-3,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXIIYIPHWVVQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



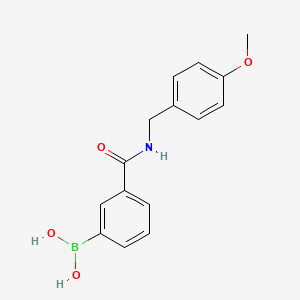
![1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester](/img/structure/B1399723.png)
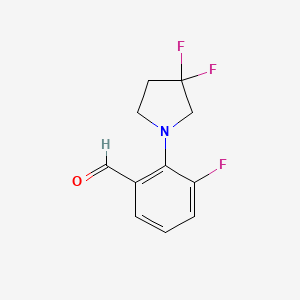
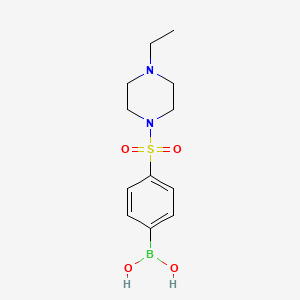
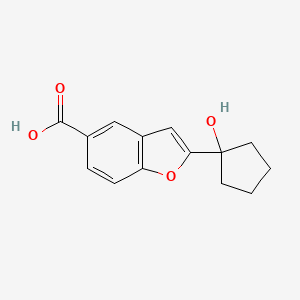
![N-{6-chloroimidazo[1,2-b]pyridazin-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B1399729.png)
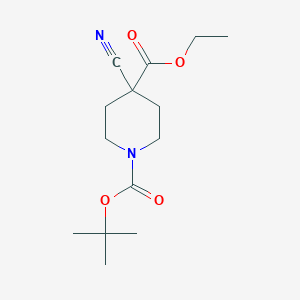
![5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399732.png)


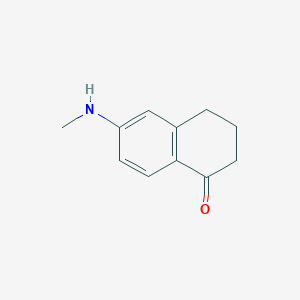

![ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate](/img/structure/B1399741.png)
